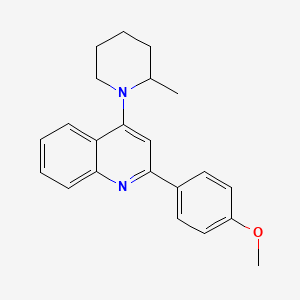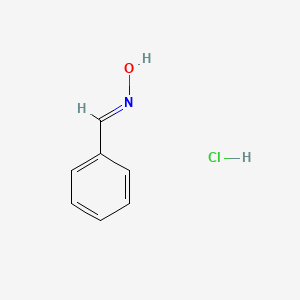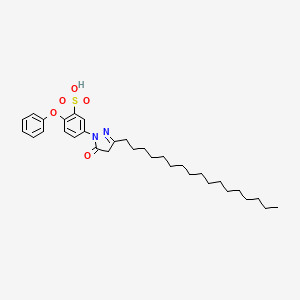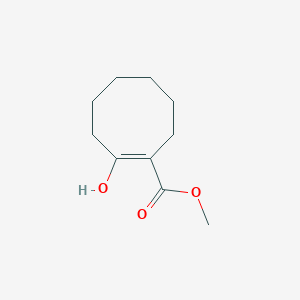
2',4-Dichloro-6'-methylbenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4-Dichloro-6’-methylbenzanilide is an organic compound with the molecular formula C14H11Cl2NO It is a derivative of benzanilide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-Dichloro-6’-methylbenzanilide typically involves the reaction of 2,4-dichloroaniline with 6-methylbenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’,4-Dichloro-6’-methylbenzanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4-Dichloro-6’-methylbenzanilide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group, leading to the formation of 2’,4-Dichloro-6’-carboxybenzanilide.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include 2’,4-Dihydroxy-6’-methylbenzanilide and 2’,4-Diamino-6’-methylbenzanilide.
Oxidation Reactions: The major product is 2’,4-Dichloro-6’-carboxybenzanilide.
Reduction Reactions: The major product is 2’,4-Dichloro-6’-methylbenzylamine.
Wissenschaftliche Forschungsanwendungen
2’,4-Dichloro-6’-methylbenzanilide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’,4-Dichloro-6’-methylbenzanilide involves its interaction with specific molecular targets. The chlorine atoms and the methyl group on the benzene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3-Dichloro-6’-methylbenzanilide
- 2,2’-Dichloro-6’-methylbenzanilide
- 2’,6’-Dichloro-4-methylbenzanilide
- 2,4-Dichloro-2’,6’-dimethylbenzanilide
Uniqueness
2’,4-Dichloro-6’-methylbenzanilide is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
127316-70-5 |
|---|---|
Molekularformel |
C14H11Cl2NO |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
4-chloro-N-(2-chloro-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-12(16)13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
XNIABZLCPFFSRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine](/img/structure/B11939538.png)











![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)
